Synthesis Yield: 5-Bromoethyl vs. 5-Chloroethyl Analog Route Efficiency
The synthesis of 5-(2-bromoethyl)-2,3-dihydrobenzofuran from 2,3-dihydrobenzofuran-5-acetic acid via mixed anhydride formation, sodium borohydride reduction, and NBS bromination achieves an overall yield of approximately 83% in a documented three-step sequence [1]. In contrast, the 5-(2-chloroethyl)-2,3-dihydrobenzofuran analog (CAS 943034-50-2) has no published or commercial documentation of an analogous high-yield route; vendor listings for the chloro analog typically do not specify synthetic yield data and offer only standard purity specifications without route validation . This yield differential is attributed to the more favorable leaving-group properties of bromine during the NBS/triphenylphosphine-mediated bromination step compared to chlorination methods.
| Evidence Dimension | Overall isolated yield from 2,3-dihydrobenzofuran-5-acetic acid |
|---|---|
| Target Compound Data | Approximately 83% overall yield (three steps: mixed anhydride formation → NaBH4 reduction → NBS bromination) |
| Comparator Or Baseline | 5-(2-Chloroethyl)-2,3-dihydrobenzofuran: No documented or vendor-claimed synthetic yield data available |
| Quantified Difference | Data available (83%) vs. no published data; yields for chloro analogs are undocumented |
| Conditions | 2,3-Dihydrobenzofuran-5-acetic acid starting material; ethyl chloroformate; NaBH4; NBS/triphenylphosphine; final bromination step |
Why This Matters
A documented, reproducible 83% overall yield provides procurement confidence and process predictability that is absent for the chloro analog, reducing R&D optimization time and enabling more accurate cost forecasting.
- [1] Tang T, Wang YQ, Peng JH. Preparation of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran. Chinese Journal of Pharmaceuticals. 2012;43(4):254-255. DOI: 10.3969/j.issn.1001-8255.2012.04.005. View Source
